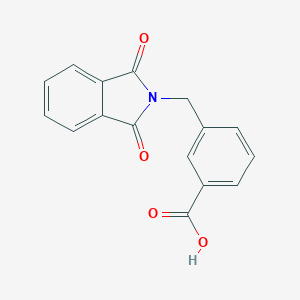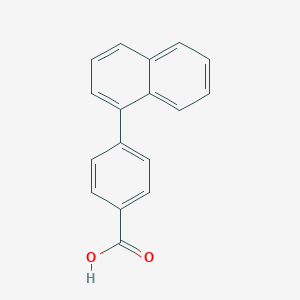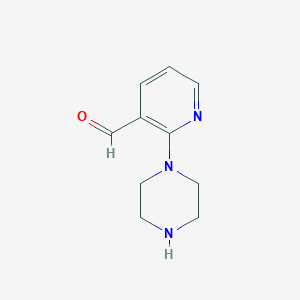
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde, also known as PPY, is a chemical compound that has gained significant attention in the scientific community due to its versatile applications in biochemical research. PPY is a heterocyclic compound that contains a pyridine ring and a piperazine ring. The compound is synthesized through a simple reaction between pyridine-3-carboxaldehyde and piperazine. PPY has been used in various scientific research studies due to its unique properties, including its ability to bind to proteins and its fluorescent properties.
作用機序
The mechanism of action of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde involves its ability to bind to proteins. The compound contains a piperazine ring that can form hydrogen bonds with amino acid residues in proteins. The pyridine ring of this compound is responsible for its fluorescent properties, allowing the compound to act as a fluorescent probe. This compound can also undergo photoinduced electron transfer, which can lead to the formation of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells. The compound has been shown to have antioxidant properties and can scavenge free radicals. This compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has several advantages for lab experiments. The compound is easy to synthesize, and its fluorescent properties make it an excellent tool for studying protein-ligand interactions. This compound can be used in various imaging techniques, making it a versatile compound for studying biological systems. However, this compound also has some limitations. The compound can be toxic at high concentrations, and its fluorescent properties can be affected by various factors, such as pH and temperature.
将来の方向性
There are several future directions for the use of 2-(1-Piperazinyl)-3-pyridinecarboxaldehyde in scientific research. One potential application is the use of this compound as a fluorescent probe for studying protein misfolding and aggregation. This compound could also be used to study the conformational changes of proteins in real-time. Another potential application is the use of this compound in drug discovery. This compound could be used to screen for compounds that bind to specific proteins. Finally, this compound could be used in the development of biosensors for detecting specific molecules in biological samples.
Conclusion
In conclusion, this compound is a versatile compound that has many applications in scientific research. The compound's ability to bind to proteins and its fluorescent properties make it an excellent tool for studying biological systems. This compound has been used in various scientific research studies, including the study of protein-ligand interactions, conformational changes of proteins, and the development of biosensors. The compound's advantages and limitations must be considered when using it in lab experiments. There are several future directions for the use of this compound in scientific research, including the development of biosensors and drug discovery.
科学的研究の応用
2-(1-Piperazinyl)-3-pyridinecarboxaldehyde has been extensively used in scientific research due to its ability to bind to proteins. The compound has been used as a fluorescent probe to study protein-ligand interactions. This compound has also been used to study the conformational changes of proteins and to monitor protein-protein interactions. The fluorescent properties of this compound have been utilized in various imaging techniques, such as fluorescence microscopy and flow cytometry.
特性
CAS番号 |
104842-73-1 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC名 |
2-piperazin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-8-9-2-1-3-12-10(9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2 |
InChIキー |
MGQDWKRTYGEMPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
正規SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)

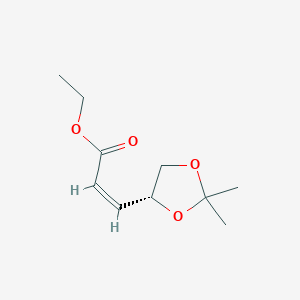
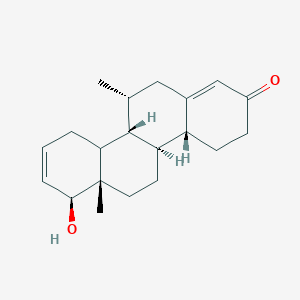

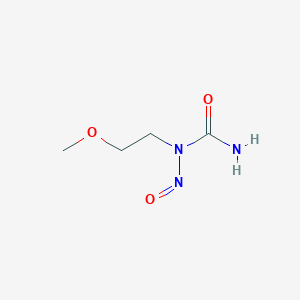
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
